N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound. Let’s break down its structure:
- The core structure consists of a butanamide group (a four-carbon chain with an amide functional group) attached to a triazine ring.
- The triazine ring contains a sulfur atom and is further substituted with an acetamidophenyl group.
- The 2,4-dimethylphenyl group is attached to the nitrogen atom of the butanamide.
Preparation Methods
Synthetic Routes:
Multistep Synthesis:
Convergent Approach:
Industrial Production:
- Industrial-scale production methods are proprietary and may involve specialized catalysts, high pressures, and optimized reaction conditions.
- Companies typically protect their synthetic routes as trade secrets.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom or the triazine ring.
Reduction: Reduction of the triazine ring or the amide group is possible.
Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds: (for comparison):
N-(2,4-Dimethylphenyl)butanamide: Lacks the triazine ring.
N-(2-Acetamidophenyl)butanamide: Lacks the 2,4-dimethylphenyl group.
Other Triazine Derivatives: Explore compounds with similar triazine cores.
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)butanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-5-19(21(30)25-17-11-10-13(2)12-14(17)3)32-23-26-22(31)20(27-28-23)16-8-6-7-9-18(16)24-15(4)29/h6-12,19H,5H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
LRIOKUYORKZGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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